2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride
Overview
Description
“2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1311317-98-2. It has a molecular weight of 293.17 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2S.ClH/c1-15-6-3-2-4-7-9(6)13-10(16-7)12-8(14)5-11;/h2-4H,5H2,1H3,(H,12,13,14);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 293.17 .Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Activity of Benzothiazole Derivatives : Derivatives of benzothiazole, including compounds related to 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride, have been synthesized and evaluated for antitumor activity. Certain compounds showed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Analgesic Activity
- Analgesic Properties of Acetamide Derivatives : Research into acetamide derivatives, including those related to the chemical , demonstrated potential analgesic properties. These studies investigated their effectiveness against various types of pain stimuli (Kaplancıklı et al., 2012).
Novel Compounds Synthesis
- Synthesis of Novel Thiadiazolyl-Acetamide Derivatives : New derivatives of thiadiazolyl-acetamide have been synthesized, providing insights into the versatility and scope of chemical modifications possible with compounds similar to this compound (Yu et al., 2014).
Antioxidant and Anti-inflammatory Properties
- Evaluation of Antioxidant and Anti-inflammatory Activities : Some derivatives have been evaluated for their antioxidant and anti-inflammatory properties, indicating potential therapeutic applications in these areas (Koppireddi et al., 2013).
Antimicrobial Activities
- Antimicrobial Activities of Benzothiazole Derivatives : Studies have shown that certain benzothiazole derivatives exhibit antimicrobial properties, particularly against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013).
Heterocyclic Compounds Synthesis
- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of various heterocyclic compounds using 2-chloro-N-(benzothiazole-2-yl)acetamide as a starting material, demonstrating the chemical's utility in creating diverse molecular structures (Mahmood & Ahmad, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S.ClH/c1-15-6-3-2-4-7-9(6)13-10(16-7)12-8(14)5-11;/h2-4H,5H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUIKZPDLARHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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